molecular formula C23H20F3N3O4 B2639335 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 872849-46-2

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Katalognummer B2639335
CAS-Nummer: 872849-46-2
Molekulargewicht: 459.425
InChI-Schlüssel: MTADGZPZTNEDLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s structure includes an indole ring, a pyrrolidine ring, and a phenyl ring with a trifluoromethoxy group .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, an indole ring, and a phenyl ring with a trifluoromethoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The scientific exploration of this compound and its derivatives often begins with their synthesis and characterization. For example, the study on the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R is an instance where researchers focus on modifying the chemical structure to obtain new properties, such as enhanced receptor affinity or selectivity (J. Kuznecovs et al., 2020). Similarly, the synthesis and characterization of biologically active compounds like D-24851, which is under preclinical development as a tubulin inhibitor, highlight the compound's potential in medical applications (Martin Knaack et al., 2001).

Biological Activities

The compound and its derivatives have been investigated for various biological activities. For instance, certain derivatives have shown promising antibacterial and antifungal activities (B. Debnath et al., 2015). This is indicative of the potential therapeutic applications of these compounds against pathogenic microorganisms. Additionally, studies on the anticancer activity of related compounds, such as the evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrate the potential of these molecules in cancer therapy by exhibiting potent and selective cytotoxic effects against leukemia cell lines (V. Horishny et al., 2021).

Molecular Properties and Drug Development

The exploration of molecular properties and drug development is another critical area of research. Studies investigating the synthesis of novel N-substituted derivatives for their anxiolytic activity or as antiallergic agents illustrate the compound's versatility in drug design (H. Dumoulin et al., 1998). The investigation of these compounds' interactions with biological receptors and their potential therapeutic effects underscores their importance in medicinal chemistry and pharmacology.

Zukünftige Richtungen

Future research could focus on further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be explored .

Eigenschaften

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O4/c24-23(25,26)33-16-9-7-15(8-10-16)27-22(32)21(31)18-13-29(19-6-2-1-5-17(18)19)14-20(30)28-11-3-4-12-28/h1-2,5-10,13H,3-4,11-12,14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTADGZPZTNEDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.